molecular formula C10H11N3O3 B3038737 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine CAS No. 893725-40-1

4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine

Cat. No. B3038737
CAS RN: 893725-40-1
M. Wt: 221.21 g/mol
InChI Key: BGEHHOQEYWDIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine, also known as 4-(3,4-dimethoxybenzyl)oxadiazol-3-amine, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects and has been used in a range of lab experiments.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine has been used in a variety of scientific research applications. It has been used in studies of the effects of oxidative stress on cell viability, apoptosis, and cell cycle arrest. It has also been used to study the effects of oxidative stress on the expression of genes involved in the regulation of apoptosis. Additionally, it has been used to study the effects of oxidative stress on the production of reactive oxygen species, and to study the effects of oxidative stress on the activity of antioxidant enzymes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine is not yet fully understood. However, it is thought to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. Additionally, it is thought to act as an anti-apoptotic agent, inhibiting apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine have been studied in a variety of cell types. In general, it has been found to reduce oxidative stress, inhibit apoptosis, and reduce cell cycle arrest. Additionally, it has been found to reduce the expression of genes involved in the regulation of apoptosis, and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine in lab experiments include its ease of synthesis, its low cost, and its ability to scavenge reactive oxygen species and reduce oxidative stress. However, there are some limitations to using this compound in lab experiments, including its lack of specificity for certain cell types, its potential to induce cell death in certain cell types, and its potential to induce unwanted side effects in certain cell types.

Future Directions

There are a number of potential future directions for the use of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine in scientific research. These include further studies of its effects on oxidative stress and apoptosis, as well as studies of its potential therapeutic applications in various diseases. Additionally, further studies of its mechanism of action and its effects on the expression of genes involved in the regulation of apoptosis could provide valuable insight into its potential therapeutic applications. Additionally, further studies of its effects on the production of reactive oxygen species could provide insight into its potential use as an antioxidant. Finally, further studies of its potential side effects and its potential to induce cell death in certain cell types could provide valuable information for researchers.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-10(11)13-16-12-9/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHHOQEYWDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.